molecular formula C12H9N B14177400 Quinoline, 3-(1,2-propadienyl)- CAS No. 848741-50-4

Quinoline, 3-(1,2-propadienyl)-

Cat. No.: B14177400
CAS No.: 848741-50-4
M. Wt: 167.21 g/mol
InChI Key: FRJMNJPHDKNTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 3-(1,2-propadienyl)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline itself was first extracted from coal tar by Friedlieb Ferdinand Runge in 1834. This compound has garnered significant attention due to its broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 3-(1,2-propadienyl)-, can be achieved through various methods. One common approach involves the reaction of o-aminothiophenol with 1,3-ynone under mild conditions. This method utilizes a three-step mechanism: a two-step Michael addition-cyclization condensation step leading to intermediate 1,5-benzothiazepine, followed by an I2-mediated desulfurative step .

Industrial Production Methods

Industrial production of quinoline derivatives often involves the use of catalytic systems and green chemistry approaches. For example, the use of heteropolyacids as catalysts in the Skraup and Doebner-Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed. These methods are efficient and environmentally friendly, avoiding the use of hazardous acids or bases .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3-(1,2-propadienyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Quinoline, 3-(1,2-propadienyl)- can yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Quinoline, 3-(1,2-propadienyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 3-(1,2-propadienyl)- involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This inhibition leads to the stabilization of a covalent enzyme-DNA complex, resulting in cell death .

Comparison with Similar Compounds

Quinoline, 3-(1,2-propadienyl)- can be compared with other similar compounds such as:

Properties

CAS No.

848741-50-4

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C12H9N/c1-2-5-10-8-11-6-3-4-7-12(11)13-9-10/h3-9H,1H2

InChI Key

FRJMNJPHDKNTQW-UHFFFAOYSA-N

Canonical SMILES

C=C=CC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.